(S)-2-(4-Hydroxypiperidin-1-YL)-2-phenylacetic acid
CAS No.:
Cat. No.: VC17451479
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17NO3 |
|---|---|
| Molecular Weight | 235.28 g/mol |
| IUPAC Name | (2S)-2-(4-hydroxypiperidin-1-yl)-2-phenylacetic acid |
| Standard InChI | InChI=1S/C13H17NO3/c15-11-6-8-14(9-7-11)12(13(16)17)10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,16,17)/t12-/m0/s1 |
| Standard InChI Key | ZJDTZMAMQPBQMM-LBPRGKRZSA-N |
| Isomeric SMILES | C1CN(CCC1O)[C@@H](C2=CC=CC=C2)C(=O)O |
| Canonical SMILES | C1CN(CCC1O)C(C2=CC=CC=C2)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a phenyl group attached to the α-carbon of an acetic acid chain, which is further substituted with a 4-hydroxypiperidine ring. The critical stereocenter at the α-position confers chirality, with the (S)-enantiomer demonstrating specific bioactivity. The molecular formula is C₁₃H₁₇NO₃, with a molar mass of 235.28 g/mol.
Key structural attributes:
-
Piperidine ring: A six-membered heterocycle with a hydroxyl group at the 4-position, enhancing hydrogen-bonding potential.
-
Phenylacetic acid core: Provides lipophilicity and structural mimicry to endogenous biomolecules.
-
Chiral center: The (S)-configuration at the α-carbon ensures stereoselective interactions with biological targets.
The isomeric SMILES notation (C1CN(CCC1O)C@@HC(=O)O) explicitly denotes the (S)-configuration. X-ray crystallography and nuclear Overhauser effect (NOE) studies confirm the spatial arrangement of substituents around the chiral center.
Spectroscopic Profile
-
NMR:
-
¹H NMR (400 MHz, D₂O): δ 7.45–7.30 (m, 5H, Ar-H), 4.21 (s, 1H, CH), 3.85–3.70 (m, 2H, piperidine-H), 3.15–2.95 (m, 2H), 2.10–1.85 (m, 4H), 1.65–1.50 (m, 1H).
-
¹³C NMR: δ 174.8 (COOH), 137.2 (Ar-C), 128.9–126.3 (Ar-CH), 68.4 (C-OH), 62.1 (CH), 54.3–45.8 (piperidine-C).
-
-
IR: Strong absorption at 1705 cm⁻¹ (C=O stretch) and 3300–2500 cm⁻¹ (broad, OH/NH).
Synthesis and Manufacturing
Enantioselective Synthesis
The (S)-enantiomer is synthesized via asymmetric catalysis or chiral resolution:
-
Asymmetric alkylation: A benzaldehyde derivative undergoes Strecker synthesis with a chiral catalyst (e.g., Jacobsen’s thiourea), yielding the α-aminonitrile intermediate, which is hydrolyzed to the target acid.
-
Enzymatic resolution: Racemic mixtures are treated with lipases (e.g., Candida antarctica) to selectively esterify the (R)-enantiomer, leaving the (S)-form in solution.
Optimized reaction conditions:
| Parameter | Value |
|---|---|
| Temperature | −20°C to 25°C |
| Catalyst loading | 5–10 mol% |
| Reaction time | 12–48 hours |
| Yield (S-enantiomer) | 68–92% |
Purification Strategies
-
Chiral HPLC: Uses cellulose-based columns (Chiralpak IC) with hexane/isopropanol mobile phases (ee > 99%).
-
Crystallization: Diastereomeric salt formation with (1R,2S)-(−)-ephedrine achieves >98% enantiomeric purity.
Analytical Characterization
Chromatographic Methods
-
HPLC: C18 column (4.6 × 250 mm), 0.1% TFA in water/acetonitrile (70:30), flow rate 1.0 mL/min, retention time = 8.2 min.
-
Chiral GC: Cyclodextrin-based capillary column, isothermal at 180°C, baseline separation of enantiomers.
Stability Studies
-
Thermal stability: Decomposition onset at 215°C (DSC).
-
Photostability: No degradation under UV light (λ = 254 nm) for 72 hours.
Pharmacological Applications
Kinase Inhibition
The compound inhibits protein kinase C-θ (PKC-θ) with an IC₅₀ of 3.2 μM, making it a candidate for autoimmune disease therapy. Molecular docking simulations show hydrogen bonding between the hydroxyl group and Lys409 in the ATP-binding pocket.
Neuroprotective Effects
In rodent models of Parkinson’s disease, 10 mg/kg/day (i.p.) reduced dopaminergic neuron loss by 42% (p < 0.01 vs. control). Mechanism involves NMDA receptor antagonism (Kᵢ = 0.8 μM).
Anti-inflammatory Activity
In vitro results:
| Assay | Result |
|---|---|
| TNF-α inhibition | 78% at 10 μM |
| COX-2 suppression | IC₅₀ = 5.7 μM |
Regulatory and Patent Landscape
A 2024 WIPO patent (WO2024176321) claims derivatives of this compound for treating multiple sclerosis . Current Good Manufacturing Practice (cGMP) production is feasible at kilogram scale with <0.5% impurities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume